N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide
Description
N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide is an organic compound with the molecular formula C13H23N3O2 It is a derivative of propanamide, featuring a hexyl chain, a methyl group, and an oxadiazole ring
Properties
CAS No. |
62347-67-5 |
|---|---|
Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C13H23N3O2/c1-5-6-7-8-9-16(12(17)10(2)3)13-14-11(4)15-18-13/h10H,5-9H2,1-4H3 |
InChI Key |
OESNNVJJLZXANA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC(=NO1)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions, using hexyl halides and suitable nucleophiles.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, where the amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-2-methylpropanamide: Lacks the oxadiazole ring, making it less versatile in terms of biological activity.
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
N-Hexyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)propanamide is unique due to the presence of both the hexyl chain and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
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